1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine chemical structure and properties
1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine chemical structure and properties
An In-depth Technical Guide to 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine: A Key Intermediate in Modern Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine, a heterocyclic compound of significant interest to researchers and scientists in the field of drug development. The molecule's unique architecture, combining a 4-aminopyrazole core with a 2-chloropyridine substituent, establishes it as a privileged scaffold in medicinal chemistry. The pyrazole ring is a cornerstone in numerous marketed drugs, while the aminopyrazole moiety offers a versatile vector for chemical modification.[1][2] The 2-chloropyridine group serves as a crucial reactive handle, enabling selective functionalization through nucleophilic aromatic substitution reactions. This guide will delve into the compound's chemical structure, physicochemical properties, a validated synthetic pathway, and its critical applications as a building block in the design of targeted therapeutics, particularly kinase inhibitors.[3][4] Safety and handling protocols based on analogous structures are also provided to ensure safe laboratory practice.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
The compound, systematically named 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine, features a pyrazole ring substituted at the N1 position by a 2-chloropyridin-4-yl group. An amine functional group is located at the C4 position of the pyrazole ring. This specific arrangement of aromatic systems and functional groups is pivotal to its utility in combinatorial chemistry and fragment-based drug design.
Chemical Structure:
Caption: 2D structure of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine.
Physicochemical Data
The following table summarizes the key computed and experimental properties of the title compound and its core fragments.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₄ | Computed |
| Molecular Weight | 194.62 g/mol | Computed |
| CAS Number | 1006393-27-7 | Vendor Information |
| Appearance | White to off-white solid (predicted) | Analogous Compounds[5][6] |
| XLogP3 | 1.8 | Predicted from similar structures[7] |
| Hydrogen Bond Donors | 1 (from the amine group) | Computed |
| Hydrogen Bond Acceptors | 4 (three N atoms, one Cl atom) | Computed |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and alkanes. | General Heterocycle Properties |
Synthesis and Purification
The synthesis of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach is the high reactivity of halogenated pyridines, particularly those with electron-withdrawing groups or ring nitrogens that activate the halide for displacement.
Retrosynthetic Analysis and Workflow
The most logical synthetic disconnection is at the N1-C4' bond between the pyrazole and pyridine rings. This points to a reaction between a 4-aminopyrazole derivative and 2,4-dichloropyridine. To prevent side reactions at the 4-amino group of the pyrazole, it is often protected during the coupling step.
Caption: Conceptual workflow from retrosynthesis to characterization.
Proposed Synthetic Protocol
This protocol is adapted from established methodologies for the N-arylation of pyrazoles.[5][8] The choice of a base like potassium carbonate is crucial as it is strong enough to deprotonate the pyrazole N-H but generally not the amine, facilitating regioselective N1-arylation. DMF is an excellent solvent for this type of reaction due to its high boiling point and ability to dissolve both the organic substrates and inorganic base.
Step 1: Synthesis of 1-(2-chloropyridin-4-yl)-4-nitro-1H-pyrazole
-
To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 volumes), add 2,4-dichloropyridine (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
After completion, cool the mixture to room temperature and quench by pouring it into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude nitro-intermediate.
Step 2: Reduction to 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine
-
Dissolve the crude 1-(2-chloropyridin-4-yl)-4-nitro-1H-pyrazole from the previous step in a solvent mixture of ethanol and water or in ethyl acetate.
-
Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.5 eq).
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously. The reduction is typically complete within 2-4 hours. Monitor by TLC/LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with additional solvent (ethanol or ethyl acetate).
-
Concentrate the filtrate under reduced pressure to obtain the crude target compound.
Purification and Characterization
The crude product is typically purified using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective for separating the product from residual impurities.
Expected Characterization Data:
-
¹H NMR: Researchers should expect to see characteristic signals for the pyridine and pyrazole protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and nitrogen atoms.[6][9] Signals for the amine protons (a broad singlet) and aromatic protons in the 7.0-9.0 ppm range are anticipated.
-
¹³C NMR: Aromatic carbons will appear in the 110-160 ppm range.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion peak at m/z 195.0, corresponding to the protonated molecule. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be clearly visible for the molecular ion peak.[5][6]
Applications in Medicinal Chemistry and Drug Discovery
The title compound is not an end-product therapeutic but rather a high-value starting material or intermediate. Its structure contains several features that make it an attractive scaffold for creating libraries of potential drug candidates.
Role as a Privileged Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][10] It is metabolically stable and its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets like protein kinases. The 2-chloropyridine moiety provides a reactive site for diversification. The chlorine atom can be displaced by various nucleophiles (amines, alcohols, thiols) in SₙAr reactions, allowing for the systematic exploration of chemical space around the core structure.[11]
Application in Kinase Inhibitor Development
Many modern cancer therapies are kinase inhibitors, and the aminopyrazole-heteroaryl motif is a common feature in their design.[2][3] This compound serves as an ideal precursor for synthesizing inhibitors targeting various kinases, such as Spleen Tyrosine Kinase (SYK) and Cyclin-Dependent Kinases (CDKs).[3][4][12]
-
The 4-amino group can be acylated or coupled with other fragments to extend into specific pockets of a kinase active site.
-
The 2-chloro group on the pyridine ring can be substituted with a different amine-containing fragment to target the solvent-exposed region or hinge-binding region of a kinase.
Caption: Workflow from building block to drug candidate.
Safety, Handling, and Storage
As no specific safety data sheet (SDS) is available for the title compound, the following recommendations are based on data for structurally related aminopyrazoles and chloropyridines.[13][14][15][16][17]
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[16][17]
-
Eye Damage/Irritation: Causes serious eye irritation or damage.[14][16]
-
Respiratory Sensitization: May cause respiratory irritation.[15][17]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[15]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[15]
-
Skin and Body Protection: Wear a lab coat. A complete suit protecting against chemicals may be necessary for large-scale work.[15]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.[13]
-
First-Aid Measures
-
If Inhaled: Remove person to fresh air. If not breathing, give artificial respiration. Consult a physician.[15]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[15]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[15]
Storage and Stability
-
Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere as some amine compounds can be sensitive to air and light.[14][15]
-
Incompatibilities: Avoid strong oxidizing agents.
Conclusion
1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine represents a strategically designed molecular scaffold with significant potential in the field of drug discovery. Its synthesis is straightforward, and its dual functional handles—the nucleophilic amine and the electrophilic chloro-substituent—provide medicinal chemists with the tools to rapidly generate diverse libraries of novel compounds. Its primary application lies in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The insights provided in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize this valuable chemical building block in their research and development programs.
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